6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
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Overview
Description
6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylic acid group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-oxo-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid, while reduction of the carbonyl group may produce 6-hydroxy-1-methyl-2-hydroxy-1,2-dihydro-4-pyrimidinecarboxylic acid.
Scientific Research Applications
6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to nucleotides, which are essential for DNA and RNA synthesis. The compound can also interact with enzymes involved in pyrimidine metabolism, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: Similar in structure but with a pyrone ring instead of a pyrimidine ring.
6-Hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid: Lacks the methyl group present in 6-Hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid.
1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarboxylic acid: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its pyrimidine ring structure. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWVZNGNUHUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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